molecular formula C4H7BN2O4S B3186084 [1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid CAS No. 1201643-87-9

[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid

Katalognummer: B3186084
CAS-Nummer: 1201643-87-9
Molekulargewicht: 189.99 g/mol
InChI-Schlüssel: XZYOYYJSMXNCEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(Methylsulfonyl)-4-pyrazolyl]boronic acid is a heterocyclic boronic acid derivative characterized by a pyrazole ring substituted with a methylsulfonyl group at the 1-position and a boronic acid (-B(OH)₂) moiety at the 4-position. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, which enhances the electrophilicity of the boronic acid, making it highly reactive in cross-coupling reactions such as Suzuki-Miyaura couplings.

Eigenschaften

IUPAC Name

(1-methylsulfonylpyrazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O4S/c1-12(10,11)7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYOYYJSMXNCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)S(=O)(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228646
Record name B-[1-(Methylsulfonyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-87-9
Record name B-[1-(Methylsulfonyl)-1H-pyrazol-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201643-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[1-(Methylsulfonyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, where the pyrazole ring is treated with a sulfonyl chloride in the presence of a base.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of [1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the original compound.

Biologische Aktivität

[1-(Methylsulfonyl)-4-pyrazolyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry, particularly in the development of enzyme inhibitors and drug candidates.

  • Chemical Formula : C4_4H7_7BN2_2O4_4S
  • CAS Number : 1201643-87-9

The biological activity of [1-(Methylsulfonyl)-4-pyrazolyl]boronic acid is primarily attributed to its interactions with biological targets, including enzymes and receptors. The boronic acid moiety is known to interact with serine and cysteine residues in proteins, which can lead to the inhibition of various enzymatic activities.

Biological Activities

Recent studies have highlighted several biological activities associated with [1-(Methylsulfonyl)-4-pyrazolyl]boronic acid:

  • Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. For instance, it has been shown to target the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial for bacterial viability.
  • Anti-inflammatory Effects : In vitro studies suggest that [1-(Methylsulfonyl)-4-pyrazolyl]boronic acid can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy : A study published in PubMed examined the effects of [1-(Methylsulfonyl)-4-pyrazolyl]boronic acid on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast and prostate cancer cell lines .
  • Antimicrobial Activity : Another investigation focused on the compound's effectiveness against multidrug-resistant bacterial strains. The findings revealed that it significantly inhibited the growth of resistant strains, suggesting its potential as an alternative therapeutic agent in combating antibiotic resistance.

Pharmacokinetics

The pharmacokinetic profile of [1-(Methylsulfonyl)-4-pyrazolyl]boronic acid is characterized by:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : Widely distributed in body tissues, with a preference for tumor tissues due to enhanced permeability.
  • Metabolism : Undergoes metabolic conversion primarily in the liver.
  • Excretion : Excreted mainly through urine as metabolites.

Comparative Analysis

To better understand the biological activity of [1-(Methylsulfonyl)-4-pyrazolyl]boronic acid, it is useful to compare it with other pyrazole derivatives:

Compound NameBiological ActivityMechanism of Action
CelecoxibAnti-inflammatoryCOX-2 inhibition
RimonabantAppetite suppressionCB1 receptor antagonist
[1-(Methylsulfonyl)-4-pyrazolyl]boronic acidAnticancer, antimicrobialProteasome inhibition, cell wall disruption

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of [1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid and Analogues

Compound Name Molecular Formula Molecular Weight Substituent Effects Key Applications
[1-(Methylsulfonyl)-4-pyrazolyl]boronic acid C₄H₆BN₂O₃S 175.98 g/mol Strong electron-withdrawing (-SO₂CH₃) Suzuki couplings, drug intermediates
4-(Methylsulfonyl)phenylboronic acid C₇H₉BO₃S 199.02 g/mol Electron-withdrawing (-SO₂CH₃) on phenyl Catalysis, radiopharmaceuticals
4-(Methylthio)phenylboronic acid C₇H₉BO₂S 183.03 g/mol Electron-donating (-SCH₃) on phenyl Organic synthesis, membrane transport
(1-Methyl-1H-pyrazol-4-yl)boronic acid C₄H₇BN₂O₂ 125.92 g/mol Neutral methyl group on pyrazole Antibacterial agents, material science
[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]boronic acid C₅H₈BFN₂O₂ 157.94 g/mol Steric hindrance from fluoroethyl Targeted drug delivery

Key Observations :

  • Electron Effects : The methylsulfonyl group in [1-(Methylsulfonyl)-4-pyrazolyl]boronic acid significantly lowers the pKa of the boronic acid compared to methylthio (-SCH₃) or alkyl-substituted analogs, enhancing its reactivity in cross-coupling reactions.

Reactivity in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a cornerstone application for boronic acids. Comparative studies highlight:

  • Reaction Efficiency: [1-(Methylsulfonyl)-4-pyrazolyl]boronic acid demonstrates higher reactivity than 4-(methylthio)phenylboronic acid due to the electron-withdrawing nature of -SO₂CH₃, which polarizes the boron atom. For example, in the synthesis of thieno[3,2-d]pyrimidine derivatives, (4-(methylsulfonyl)phenyl)boronic acid achieved 66% yield under optimized conditions.
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) paired with polar solvents (1,4-dioxane/water) are optimal for methylsulfonyl-substituted boronic acids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid
Reactant of Route 2
Reactant of Route 2
[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.